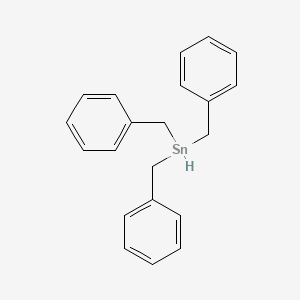
Tribenzylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyltin hydride, also known as tributyltin, is an organotin compound with the chemical formula (C₄H₉)₃SnH. It is a colorless liquid that is soluble in organic solvents and is widely used in organic synthesis as a source of hydrogen atoms. The compound is known for its relatively weak, nonionic bond between tin and hydrogen, which can cleave homolytically, making it a good radical reducing agent .
Méthodes De Préparation
Tributyltin hydride can be synthesized by reducing tributyltin oxide with polymethylhydrosiloxane. The reaction is as follows: [ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ] Another method involves the reduction of tributyltin chloride with lithium aluminium hydride. The hydride is a distillable liquid that is mildly sensitive to air, decomposing to tributyltin oxide .
Analyse Des Réactions Chimiques
Tributyltin hydride undergoes various types of reactions, primarily involving radical mechanisms. Some of the notable reactions include:
Barton-McCombie Reaction: This reaction involves the reduction of organic halides to hydrocarbons using tributyltin hydride.
Barton Decarboxylation: This reaction converts carboxylic acids to hydrocarbons.
Dehalogenation: Tributyltin hydride can be used to remove halogens from organic compounds.
Intramolecular Radical Cyclization: This reaction forms cyclic compounds from linear precursors.
Common reagents used in these reactions include azobisisobutyronitrile (AIBN) as a radical initiator. The major products formed from these reactions are typically hydrocarbons or other reduced forms of the starting materials .
Applications De Recherche Scientifique
Tributyltin hydride has several applications in scientific research, particularly in organic synthesis. It is used as a hydrogen donor in radical reactions, making it valuable for:
Hydrostannylation Reactions: Adding tin-hydrogen bonds to unsaturated compounds.
Reduction of Organic Halides: Converting halides to hydrocarbons.
Synthesis of Complex Organic Molecules: Facilitating the formation of complex structures through radical mechanisms.
Mécanisme D'action
The mechanism by which tributyltin hydride exerts its effects involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer to organic radicals. The relatively weak bond strength (74 kcal/mol) of the tin-hydrogen bond makes tributyltin hydride an effective hydrogen donor .
Comparaison Avec Des Composés Similaires
Tributyltin hydride is unique among organotin hydrides due to its relatively weak tin-hydrogen bond, which facilitates radical reactions. Similar compounds include:
Triphenyltin Hydride: Another organotin hydride used in radical reactions.
Tris(trimethylsilyl)silane: A silicon-based hydride used as an alternative to tin hydrides due to its lower toxicity.
Indium Hydrides: Used as radical hydrogen donors in place of tin hydrides.
Tributyltin hydride stands out due to its effectiveness in radical reactions and its relatively simple preparation methods, despite its high toxicity and lipophilicity.
Propriétés
Formule moléculaire |
C21H22Sn |
|---|---|
Poids moléculaire |
393.1 g/mol |
Nom IUPAC |
tribenzylstannane |
InChI |
InChI=1S/3C7H7.Sn.H/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;; |
Clé InChI |
HHRCVDKFONJVGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[SnH](CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















